molecular formula C7H16O2 B14333694 2-Propoxybutan-1-OL CAS No. 105437-76-1

2-Propoxybutan-1-OL

Cat. No.: B14333694
CAS No.: 105437-76-1
M. Wt: 132.20 g/mol
InChI Key: DMGHGPMEWIGQDR-UHFFFAOYSA-N
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Description

2-Propoxybutan-1-OL is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that contains a hydroxyl group (-OH) attached to a carbon atom, making it a primary alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propoxybutan-1-OL can be synthesized through several methods. One common method involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced through the hydroformylation of propene, followed by hydrogenation of the resulting aldehydes. This process involves the addition of carbon monoxide and hydrogen to the double bond of propene using catalysts such as hydrocarbonyls or substituted hydrocarbonyls of cobalt, rhodium, or ruthenium .

Chemical Reactions Analysis

Types of Reactions

2-Propoxybutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: When oxidized, primary alcohols like this compound can form aldehydes and further oxidation can lead to carboxylic acids.

    Reduction: Reduction reactions typically involve the conversion of aldehydes or ketones back to alcohols.

    Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.

    Substitution: Thionyl chloride (SOCl2) is a common reagent for substitution reactions involving alcohols.

Major Products Formed

    Oxidation: Propanal and propanoic acid.

    Reduction: this compound (from aldehydes or ketones).

    Substitution: Alkyl halides.

Scientific Research Applications

2-Propoxybutan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propoxybutan-1-OL involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents. This process involves the formation of a complex between the hydroxyl group of this compound and the metal surface, which inhibits the anodic and cathodic reactions responsible for corrosion .

Comparison with Similar Compounds

Similar Compounds

    1-Butoxypropan-2-ol: Another alcohol with similar properties and applications.

    2-Butanol: A secondary alcohol with different reactivity and applications.

    1-Propanol: A primary alcohol with similar uses in organic synthesis and industry.

Uniqueness

2-Propoxybutan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a corrosion inhibitor and its use as an intermediate in organic synthesis highlight its versatility compared to other similar compounds .

Properties

CAS No.

105437-76-1

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-propoxybutan-1-ol

InChI

InChI=1S/C7H16O2/c1-3-5-9-7(4-2)6-8/h7-8H,3-6H2,1-2H3

InChI Key

DMGHGPMEWIGQDR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CC)CO

Origin of Product

United States

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